1,4-Octanediol
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Overview
Description
1,4-Octanediol, also known as octane-1,4-diol, is a diol with the molecular formula C8H18O2. It is a colorless, viscous liquid that belongs to the family of alkanediols, which are compounds containing two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, cosmetics, and pharmaceuticals.
Preparation Methods
1,4-Octanediol can be synthesized through several methods. One common approach involves the hydrogenation of esters of suberic acid. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions . Another method involves the reduction of 1,4-octanedione using reducing agents like sodium borohydride or lithium aluminum hydride . Industrial production often employs microbial fermentation, hydrolysis, and hydrogenolysis of biomass-derived compounds .
Chemical Reactions Analysis
1,4-Octanediol undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Octanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Octanediol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective as an antimicrobial agent by disrupting microbial cell membranes . Additionally, its hydroxyl groups enable it to participate in hydrogen bonding, which is crucial for its role in polymerization reactions .
Comparison with Similar Compounds
1,4-Octanediol can be compared with other alkanediols, such as:
1,8-Octanediol: Similar in structure but with hydroxyl groups at the 1 and 8 positions.
1,4-Butanediol: A shorter-chain diol used in the production of polyurethanes and as a solvent.
1,6-Hexanediol: Another alkanediol with hydroxyl groups at the 1 and 6 positions.
This compound stands out due to its unique balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
octane-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELAVKWPGRMFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472047 |
Source
|
Record name | 1,4-octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51916-47-3 |
Source
|
Record name | 1,4-octanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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